molecular formula C16H17N3O3S2 B2562412 (E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide CAS No. 315235-47-3

(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide

Cat. No. B2562412
CAS RN: 315235-47-3
M. Wt: 363.45
InChI Key: DHAZXZFRLMYCJJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as rhodanine-3-acetic acid derivatives, has been reported. They were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound has been tested as a fluorescent probe for bioimaging purposes. The derivatives of this compound, specifically A-1 and A-2, have been successfully used as fluorescent dyes for fixed cells of mammalian origin . The high thermal stability above 240°C and the determination of absorption and emission maxima in polar and non-polar solvents make it a valuable tool for bioimaging applications.

Aldose Reductase Inhibitors

Aldose reductase is an enzyme involved in diabetic complications, and inhibitors of this enzyme can be crucial in managing diabetes-related issues. The compound has been explored for its potential as an aldose reductase inhibitor .

Antimicrobial Activity

The derivatives of this compound have shown significant antimicrobial activity, particularly against Gram-positive bacteria . This suggests its potential use in developing new antibacterial agents.

Antifungal Properties

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity . This broadens its scope in the treatment and prevention of fungal infections.

Drug Discovery for Neglected Tropical Diseases

Research into neglected tropical diseases has increased, and compounds like (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide could play a role in discovering new treatments. For example, Chagas disease, caused by the protozoan Trypanosoma cruzi, could benefit from such research .

Physicochemical Property Modification

A slight change in the heterocyclic substituent of the compound can significantly affect its physicochemical and biological properties. This makes it an interesting subject for chemical modification and optimization in various applications .

Synthesis of Derivatives via Knoevenagel Condensation

The compound can be synthesized through the Knoevenagel condensation reaction, yielding derivatives with varying properties. This reaction’s versatility allows for the exploration of a wide range of applications based on the synthesized derivatives .

properties

IUPAC Name

N'-acetyl-4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-11(20)17-18-14(21)8-5-9-19-15(22)13(24-16(19)23)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)(H,18,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAZXZFRLMYCJJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NNC(=O)CCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide

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